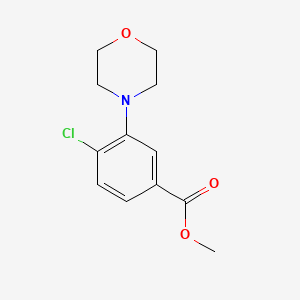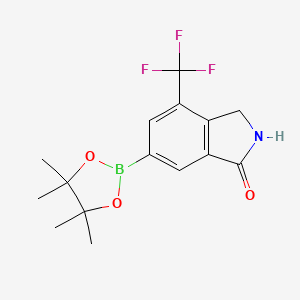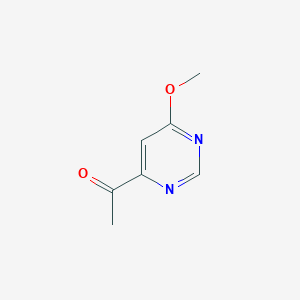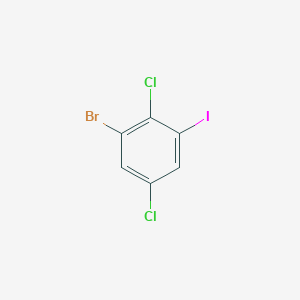![molecular formula C7HCl3FN3O B15363031 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is a fluorinated pyrido[4,3-D]pyrimidin-4-one derivative. This compound is characterized by the presence of three chlorine atoms and one fluorine atom on its pyridine ring, making it a highly reactive and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one typically involves multiple steps, starting from simpler pyridine derivatives. One common approach is the halogenation of a pyridine precursor, followed by fluorination and cyclization reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove chlorine atoms or fluorine atoms from the molecule.
Substitution: Substitution reactions are common, where different functional groups can replace chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various organometallic reagents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Chlorinated or fluorinated pyridines with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups, such as amines, alcohols, and ethers.
Scientific Research Applications
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound has a similar structure but with different positions of chlorine and fluorine atoms.
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one: This compound features a methylthio group in addition to chlorine and fluorine atoms.
These compounds share similarities in their core structure but differ in their functional groups and reactivity, leading to different applications and properties.
Properties
Molecular Formula |
C7HCl3FN3O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,5,7-trichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7HCl3FN3O/c8-4-1-3(2(11)5(9)13-4)12-7(10)14-6(1)15/h(H,12,14,15) |
InChI Key |
BLQXUDCDRJCEJF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(N=C1Cl)Cl)F)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
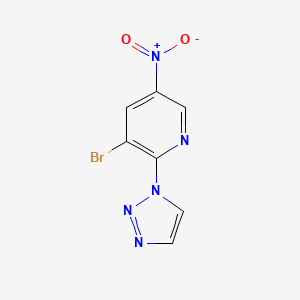
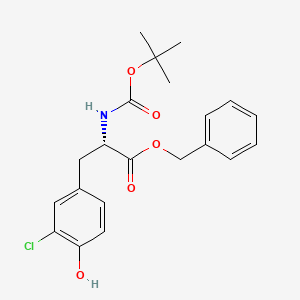
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
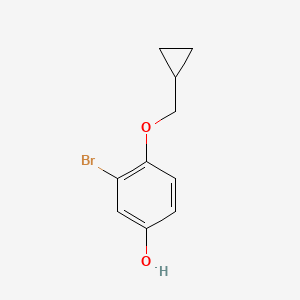
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
